molecular formula C18H16N2O6 B463558 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 356526-72-2

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B463558
CAS No.: 356526-72-2
M. Wt: 356.3g/mol
InChI Key: BVBNCLKYCOMIBI-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBNCLKYCOMIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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